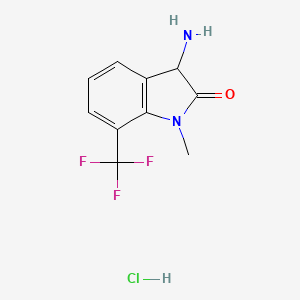

3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

Beschreibung

Core Indolinone Scaffold Analysis: Tautomeric Equilibria & Electronic Configuration

The indolinone scaffold undergoes ring-chain tautomerism , a phenomenon influenced by solvent polarity and substituent effects. For example, in polar solvents like DMSO, the ring tautomer (lactam form) is favored due to stabilization of the carbonyl group, while nonpolar solvents may shift the equilibrium toward chain tautomers (enamine or keto forms).

Key Observations :

- The 3-amino group participates in intramolecular hydrogen bonding, stabilizing the ring tautomer.

- The electron-withdrawing trifluoromethyl (CF₃) group at position 7 enhances the lactam’s electron-deficient nature, favoring resonance stabilization in the ring form.

- Density functional theory (DFT) studies on related indolinones suggest that the B3LYP/6-311G(d,p) method accurately predicts electron density distributions, with the CF₃ group increasing the electrophilicity of the carbonyl carbon.

Eigenschaften

IUPAC Name |

3-amino-1-methyl-7-(trifluoromethyl)-3H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O.ClH/c1-15-8-5(7(14)9(15)16)3-2-4-6(8)10(11,12)13;/h2-4,7H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOCJGARSGFQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C2=C1C(=CC=C2)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332528-32-1 | |

| Record name | 2H-Indol-2-one, 3-amino-1,3-dihydro-1-methyl-7-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

- Formation of the indol-2-one core : The 1,3-dihydro-2H-indol-2-one scaffold is constructed, often starting from substituted anilines or related precursors.

- Introduction of the trifluoromethyl group at the 7-position : This electron-withdrawing group is usually installed via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.

- Methylation at the nitrogen (1-position) : The N-methyl group is introduced through alkylation reactions, often using methyl halides under basic conditions.

- Amino group introduction at the 3-position : This step involves amination reactions, potentially via nucleophilic substitution or reductive amination pathways.

- Conversion to hydrochloride salt : The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Each step requires optimization of reaction conditions such as temperature, solvent, and time, as well as purification techniques like recrystallization or chromatography.

Detailed Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Indol-2-one core synthesis | Starting from substituted anilines, cyclization under acidic/basic catalysis | Control of temperature critical for yield |

| 2 | Trifluoromethylation | Electrophilic trifluoromethylating agents or use of trifluoromethyl-substituted precursors | Position-selective substitution at 7-position |

| 3 | N-Methylation | Methyl halides (e.g., methyl iodide) with base (e.g., sodium hydride) | Anhydrous conditions preferred |

| 4 | Amination | Introduction of amino group via nucleophilic substitution or reductive amination | Purification by chromatography recommended |

| 5 | Salt formation | Treatment with hydrochloric acid in suitable solvent (e.g., ethanol, water) | Forms stable hydrochloride salt with enhanced solubility |

Purification and Characterization

- Purification methods : Recrystallization from solvents such as ethanol or ethyl acetate; chromatographic separation using silica gel.

- Characterization techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity and purity. High Performance Liquid Chromatography (HPLC) is used to assess purity and stability under various conditions.

Reaction Examples and Chemical Transformations

The compound can undergo various chemical reactions, which are relevant to its synthesis and derivatization:

| Reaction Type | Reagents | Conditions | Products/Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral medium | Oxo-derivatives |

| Reduction | Lithium aluminum hydride | Anhydrous ether solvent | Reduced amines |

| Substitution | Alkyl halides or acyl chlorides | Presence of base | Substituted indole derivatives |

These reactions illustrate the versatility of the compound’s core structure for further functionalization.

Research Findings and Optimization Insights

- Yield optimization : Reaction temperature and solvent choice significantly impact the yield and purity of intermediates and the final hydrochloride salt.

- Solubility enhancement : Conversion to hydrochloride salt markedly improves aqueous solubility, facilitating biological testing and formulation.

- Structural confirmation : Spectroscopic data confirm the presence of trifluoromethyl and amino substituents at the designated positions, critical for the compound’s biological activity.

- Biological relevance : The trifluoromethyl group enhances binding affinity and selectivity to biological targets, which is crucial for therapeutic applications.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Impact on Synthesis |

|---|---|---|

| Temperature | 0–100 °C depending on step | Controls reaction rate and selectivity |

| Solvents | Ethanol, ethyl acetate, anhydrous ether, water | Affect solubility and purification |

| Reagents | Methyl iodide, trifluoromethylating agents, potassium permanganate, lithium aluminum hydride | Key for functional group transformations |

| Purification | Recrystallization, silica gel chromatography | Ensures product purity and yield |

| Salt formation | HCl in ethanol or water | Enhances solubility and stability |

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research has indicated that compounds similar to 3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one can exhibit anticancer properties. Studies have shown that such indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways related to cancer progression .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Material Science

The unique trifluoromethyl group present in the compound enhances its stability and solubility, making it suitable for applications in material science.

Fluorinated Polymers

Research has explored the incorporation of trifluoromethyl-containing compounds into polymers to improve their thermal and chemical resistance. This application is particularly relevant in developing materials for electronics and protective coatings .

Biological Studies

The compound is also used in biological studies to understand its interaction with various biological systems.

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This property is crucial for drug design, particularly in developing inhibitors for diseases like diabetes and obesity .

Receptor Binding Studies

Research has indicated that this compound may interact with neurotransmitter receptors, suggesting its potential use in studying neurological pathways and developing treatments for psychiatric disorders .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of various indole derivatives on cancer cell lines. The results demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In another study focused on neuroprotection, researchers evaluated the effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed that treatment with this compound reduced cell death and preserved mitochondrial function, highlighting its potential therapeutic benefits against neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards target proteins, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride (CAS 1332528-28-5)

- Substituents: Ethyl (-C₂H₅) at 7-position, amino at 3-position.

- Molecular Weight : 239.69 g/mol.

- Key Differences: The ethyl group increases hydrophobicity but lacks the electronic effects of -CF₃.

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one Hydrochloride (CAS 332885-30-0)

- Substituents : Methyl (-CH₃) at 7-position.

- Molecular Weight : 212.66 g/mol.

- Applications : Used in kinase inhibitor research. The smaller methyl group reduces steric hindrance but offers lower stability than -CF₃ .

Table 1: Amino-Substituted Indol-2-one Derivatives

Halogenated and Trifluoromethylated Indol-2-ones

Ziprasidone Hydrochloride (CAS 177347-21-2)

- Structure : 6-Chloro-5-(2-piperazinyl-ethyl)-1,3-dihydro-2H-indol-2-one.

- Key Features : Chlorine at 6-position and a benzisothiazolyl-piperazine side chain.

- Application : Antipsychotic agent. The chlorine atom enhances receptor binding affinity, while the trifluoromethyl group in the target compound may improve blood-brain barrier penetration .

(3S)-3-Hydroxy-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Table 2: Halogenated/Trifluoromethylated Indol-2-ones

Alkyl-Substituted Indol-2-ones

3-Ethyl-7-methyl-1,3-dihydro-2H-indol-2-one (4b)

Ropinirole Hydrochloride (CAS 91374-20-8)

- Structure: 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one.

- Application: Dopamine agonist for Parkinson’s disease. The dipropylaminoethyl chain enhances dopamine receptor affinity, unlike the target compound’s amino group .

Table 3: Alkyl-Substituted Indol-2-ones

Discussion of Key Differentiators

- Amino Group: The 3-amino substituent enables hydrogen bonding, a feature absent in Ropinirole and 3-ethyl-7-methyl analogs, which may influence target selectivity .

- Commercial Status : Discontinuation of the target compound () contrasts with the commercial success of Ropinirole and Ziprasidone, likely due to optimization of side chains for therapeutic efficacy .

Biologische Aktivität

3-Amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8ClF3N2O

- Molecular Weight : 252.63 g/mol

- CAS Number : 1332528-30-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that derivatives of indole compounds, including this hydrochloride form, show promise as antiviral agents. They have been observed to inhibit viral replication in vitro, particularly against RNA viruses.

- Antiproliferative Properties : The compound has demonstrated antiproliferative effects on various cancer cell lines. In particular, it has shown significant activity against human cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits replication of RNA viruses | |

| Antiproliferative | Significant effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of various indole derivatives, including this compound. The compound was found to exhibit an EC50 value in the low micromolar range against specific RNA viruses, indicating strong antiviral potential compared to existing antiviral agents like ribavirin .

Case Study: Anticancer Activity

In a series of experiments assessing the antiproliferative effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound showed IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. What are the established synthetic routes for 3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride, and how do reaction conditions affect yield?

Methodological Answer:

- Key Steps :

- Indole Core Formation : Cyclization of substituted anilines via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the trifluoromethyl group at position 7 .

- Amination : Selective introduction of the amino group at position 3 using NH₃ or protected amines under controlled pH (e.g., pH 8–10) to avoid overalkylation.

- Methylation : Quaternization of the indole nitrogen with methyl iodide in polar aprotic solvents (e.g., DMF or THF) at 50–60°C .

- Hydrochloride Salt Formation : Acidic workup with HCl in ethanol/water mixtures to precipitate the hydrochloride salt.

- Optimization : Yield improvements (60–80%) are achieved by monitoring intermediates via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of methylating agent) .

Q. What analytical techniques are recommended for characterizing this compound, and how are they validated?

Methodological Answer:

- Primary Techniques :

- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases (e.g., 0.1% TFA in acetonitrile/water) for retention time consistency (~1.35 minutes under QC-SMD-TFA05 conditions) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 772 [M+H]⁺) and fragmentation patterns to verify structural integrity .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification (critical for stability studies) .

- Validation : Cross-validate with NMR (¹H/¹³C, DEPT) and elemental analysis (C, H, N within ±0.4% theoretical) .

Advanced Research Questions

Q. How does the compound’s stability vary under accelerated degradation conditions (e.g., heat, light, pH), and what degradation products form?

Methodological Answer:

- Experimental Design :

- Forced Degradation :

- Thermal : Heat at 80°C for 24 hours in solid state and solution (ethanol/water).

- Photolytic : Expose to UV light (320–400 nm) for 48 hours.

- Hydrolytic : Test in buffers (pH 1–13) at 60°C for 72 hours.

2. Analysis : Use stability-indicating HPLC (e.g., C18 column, 220 nm detection) to quantify degradation products. Compare retention times with known impurities (e.g., deaminated or demethylated analogs) . - Findings :

Q. What strategies resolve contradictions in receptor-binding data between in vitro and in vivo models?

Methodological Answer:

- Hypothesis Testing :

- Receptor Profiling : Use radioligand binding assays (e.g., D2, 5-HT2A receptors) to measure IC₅₀ values. Compare with structurally related antipsychotics (e.g., Ziprasidone’s D2/5-HT2A affinity) .

- Metabolite Interference : Identify active metabolites via hepatic microsome assays (e.g., human S9 fraction) and test their receptor affinity .

- Pharmacokinetic Modeling : Integrate plasma protein binding data and blood-brain barrier permeability (logBB) to explain discrepancies in efficacy .

- Case Study : If in vitro D2 affinity is high but in vivo activity is low, consider poor CNS penetration due to high polarity (logP <2) or P-glycoprotein efflux .

Q. How can impurity profiles be controlled during scale-up synthesis, and what thresholds are acceptable for pharmaceutical-grade material?

Methodological Answer:

- Impurity Control :

- Process-Related Impurities : Monitor intermediates (e.g., methylating agents, unreacted aniline derivatives) via HPLC. Limit to <0.15% per ICH Q3A guidelines .

- Degradation Products : Use orthogonal methods (HPLC-UV vs. LCMS) to detect low-abundance impurities (e.g., <0.10% for genotoxic nitrosamines) .

- Case Example : A batch with 0.2% 6-chloro-1,3-dihydro-2H-indol-2-one (a common impurity in indole syntheses) would require recrystallization or column chromatography to meet specifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.